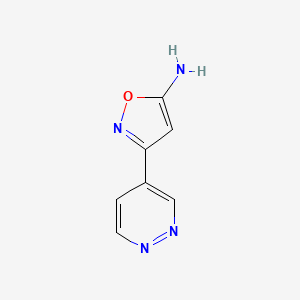
5-Amino-3-(4-pyridazinyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(4-pyridazinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyridazine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridazines are six-membered rings with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-pyridazinyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave-assisted reactions and eco-friendly solvents to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
5-Amino-3-(4-pyridazinyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups into the molecule .
科学的研究の応用
5-Amino-3-(4-pyridazinyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 5-Amino-3-(4-pyridazinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .
類似化合物との比較
Similar Compounds
5-Amino-3-methylisoxazole: This compound is similar in structure but lacks the pyridazine ring.
3-(4-Pyridazinyl)isoxazole: This compound lacks the amino group but retains the pyridazine and isoxazole rings.
Uniqueness
5-Amino-3-(4-pyridazinyl)isoxazole is unique due to the presence of both the amino group and the pyridazine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
特性
分子式 |
C7H6N4O |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
3-pyridazin-4-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-3-6(11-12-7)5-1-2-9-10-4-5/h1-4H,8H2 |
InChIキー |
FBLQRYBLXKCOSV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1C2=NOC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



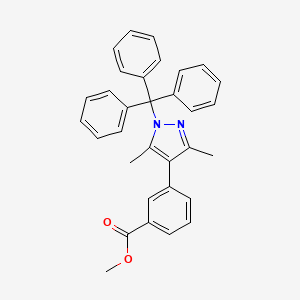
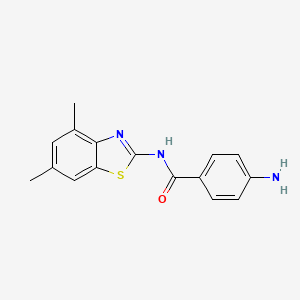
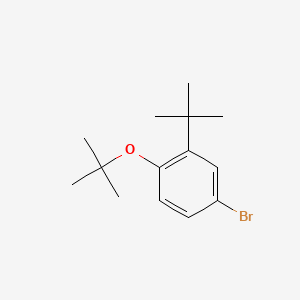
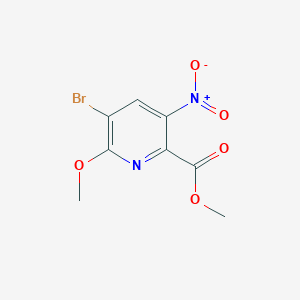

![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
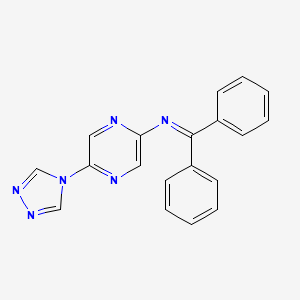

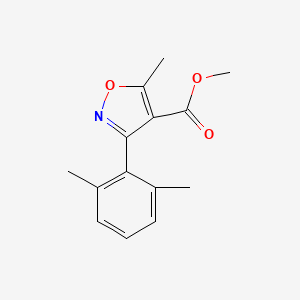
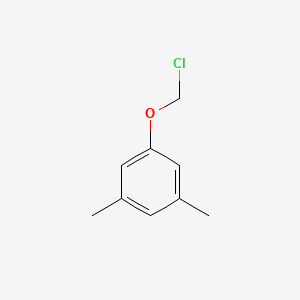

![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
